![molecular formula C9H10ClNO4S B2879915 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1291491-12-7](/img/structure/B2879915.png)
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
“2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride” is a complex organic compound. It contains a benzene ring which is substituted with a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy, methylcarbamoyl, and sulfonyl chloride groups would be attached to this ring .Chemical Reactions Analysis
Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The reactivity of the other functional groups would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would likely make it reactive and potentially hazardous . The methoxy group might influence its solubility in organic solvents .Scientific Research Applications
Synthesis of Quinazolinone Derivatives
This compound is used in the synthesis of quinazolinone derivatives , which are known for their biological activities. Specifically, it can undergo chlorosulfonation followed by amidation with ammonia gas to produce 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide . These derivatives have been evaluated as potent anti-inflammatory agents with significant COX-2 inhibition .
Development of COX-2 Inhibitors
The presence of para-sulfonamide or para-sulfonylmethane substituents at one of the phenyl rings in diarylheterocycles is essential for COX-2 selectivity and inhibitory potency. The compound can be part of a one-pot reaction sequence for synthesizing sulfonamide-substituted diarylheterocycles , a class of selective COX-2 inhibitors .
Molecular Docking Studies
Molecular docking studies have shown that quinazolinone derivatives possessing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3, which can be synthesized using 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride , are predicted to have potent COX-2 inhibitory activity .
Anti-Inflammatory Drug Research
The synthesized quinazolinone derivatives from this compound have been reported to exhibit significant anti-inflammatory activity. This makes it a valuable intermediate in the research and development of new anti-inflammatory drugs .
Borate and Sulfonamide Group Chemistry
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate with borate and sulfonamide groups that can be synthesized through reactions involving 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride . This highlights its role in the study of compounds with borate and sulfonamide functionalities .
Nucleophilic Reactions and Amidation Processes
The compound is involved in nucleophilic reactions and amidation processes, which are fundamental in organic synthesis. It serves as a building block for various organic intermediates with potential applications in medicinal chemistry .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which are central to many drugs and agrochemicals, can be synthesized using this compound as a starting material. Its reactivity with different nucleophiles allows for the creation of diverse heterocyclic structures .
Pharmaceutical Intermediates
As a sulfonyl chloride, 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a key intermediate in the pharmaceutical industry for the synthesis of various drugs. Its chemical properties make it suitable for further functionalization, leading to a wide range of pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles, such as amines, to form sulfonamides .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its reactivity and the specific context in which it is being used. It could potentially be used as a reagent in the synthesis of other organic compounds, particularly those containing sulfonamide or sulfonic ester functionalities .
properties
IUPAC Name |
2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJPBMDDNYDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride |
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